molecular formula C18H15ClN4O2 B11477545 10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one

10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one

Cat. No.: B11477545
M. Wt: 354.8 g/mol
InChI Key: YTIPMHOIJLYZCI-UHFFFAOYSA-N
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Description

10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one: is a complex organic compound that belongs to the class of triazino-benzimidazole derivatives This compound is characterized by its unique structure, which includes a chlorophenoxyethyl group and a triazino-benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazino-Benzimidazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazino-benzimidazole core.

    Introduction of the Chlorophenoxyethyl Group: This step involves the reaction of the triazino-benzimidazole core with 4-chlorophenoxyethyl chloride in the presence of a base to introduce the chlorophenoxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenoxyethyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in critical biological processes.

    Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.

    Interfering with DNA/RNA: It can bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4-chlorophenoxyacetic acid and benzimidazole derivatives share structural similarities.

Properties

Molecular Formula

C18H15ClN4O2

Molecular Weight

354.8 g/mol

IUPAC Name

10-[2-(4-chlorophenoxy)ethyl]-3-methyl-[1,2,4]triazino[4,3-a]benzimidazol-4-one

InChI

InChI=1S/C18H15ClN4O2/c1-12-17(24)23-16-5-3-2-4-15(16)22(18(23)21-20-12)10-11-25-14-8-6-13(19)7-9-14/h2-9H,10-11H2,1H3

InChI Key

YTIPMHOIJLYZCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N(C3=CC=CC=C3N2C1=O)CCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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